Isobutyl laurate

Beschreibung

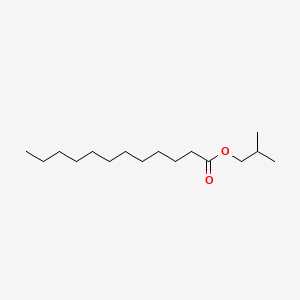

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15(2)3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFOMJOELAAHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191252 | |

| Record name | Isobutyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37811-72-6 | |

| Record name | Isobutyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37811-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 2-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037811726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37811-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobutyl Laurate (C16H32O2)

Introduction

This compound, with the chemical formula C16H32O2, is the ester formed from lauric acid and isobutanol.[1] Its molecular structure consists of a 12-carbon lauryl chain linked to an isobutyl group through an ester functional group.[1] This combination of a straight-chain fatty acid and a branched short-chain alcohol imparts specific physicochemical properties that make it a valuable compound in various scientific and industrial fields.[1] this compound is recognized for its utility as an emollient, skin-conditioning agent, and solvent in the cosmetics and personal care industries.[2] In the pharmaceutical sector, it can serve as a carrier or base for topical medications.[2] This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, analytical characterization, applications, and safety.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.

| Property | Value |

| IUPAC Name | 2-Methylpropyl dodecanoate[3] |

| Synonyms | Isobutyl dodecanoate, Lauric acid isobutyl ester[3] |

| CAS Number | 37811-72-6[3] |

| Molecular Formula | C16H32O2[3] |

| Molecular Weight | 256.42 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 296-297 °C at 760 mmHg[1][4] |

| Density | 0.852 - 0.861 g/cm³ at 25 °C[1][4] |

| Flash Point | 150 °C[1][5] |

| Refractive Index | 1.428 - 1.436 at 20 °C[1][4] |

| Solubility | Soluble in alcohol; Insoluble in water[4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of lauric acid with isobutanol, a process known as Fischer-Speier esterification.[1] Alternative methods such as transesterification and microwave-assisted synthesis are also employed to enhance reaction rates and yields.[1]

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between lauric acid and isobutanol.[1] To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water produced as a byproduct is continuously removed.[1]

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from lauric acid and isobutanol.

Materials:

-

Lauric acid

-

Isobutanol

-

Strong acid catalyst (e.g., sulfuric acid)

-

Dean-Stark apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine lauric acid and an excess of isobutanol (e.g., a 1:3 molar ratio).

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being produced.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess isobutanol under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Transesterification

Transesterification is an alternative route for synthesizing this compound. This process involves the reaction of an existing ester, like methyl laurate or ethyl laurate, with isobutanol in the presence of a catalyst.[1] The isobutyl group from the alcohol displaces the methyl or ethyl group of the original ester, forming this compound and a different alcohol as a byproduct.[1]

Logical Relationship of Fischer Esterification

Caption: Workflow of this compound Synthesis via Fischer Esterification.

Analytical Characterization

Several analytical techniques are employed to confirm the identity, purity, and concentration of this compound. These include chromatographic and spectroscopic methods.

Chromatography

-

Gas Chromatography (GC): Due to its volatile nature, GC is a well-suited technique for separating this compound from other volatile and semi-volatile compounds.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized, particularly for analyzing less volatile impurities or degradation products.[1] A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid can be used for its analysis.[6]

Experimental Protocol: Gas Chromatography (GC) Analysis

Objective: To determine the purity of a synthesized this compound sample.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for fatty acid ester analysis (e.g., a polar column like Carbowax 20M).

Procedure:

-

Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Prepare a solution of the sample to be analyzed in the same solvent.

-

Set the GC operating conditions:

-

Injector temperature: e.g., 250 °C

-

Detector temperature: e.g., 280 °C

-

Oven temperature program: e.g., start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier gas (e.g., Helium or Nitrogen) flow rate: set according to the column manufacturer's recommendations.

-

-

Inject a known volume of the standard solution to determine the retention time of this compound.

-

Inject the same volume of the sample solution.

-

Analyze the resulting chromatogram. The purity of the sample can be calculated based on the area of the this compound peak relative to the total area of all peaks.

Spectroscopy

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic absorption band for this compound in an IR spectrum is the carbonyl (C=O) stretch of the ester functional group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound, confirming the presence of the lauryl chain and the isobutyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass determination, which can confirm the elemental composition of the compound.[1]

Analytical Workflow Diagram

Caption: A Typical Gas Chromatography Workflow for Purity Analysis.

Applications

This compound's properties make it a versatile ingredient in several industries.

-

Cosmetics and Personal Care: It is widely used as an emollient and skin-conditioning agent due to its lightweight and non-greasy texture.[2] It can be found in moisturizers, lotions, creams, and hair care products, where it helps to soften and smooth the skin and hair.[2] It also acts as a solvent, enhancing the spreadability of products.[2]

-

Pharmaceuticals: In the pharmaceutical sector, this compound can be used as a carrier or base in topical medications, facilitating the even distribution of active pharmaceutical ingredients.[2]

-

Flavors and Fragrances: this compound is also used in the flavors and fragrances industry.[5]

Safety and Toxicology

This compound is generally considered to have a low toxicity profile, making it suitable for use in cosmetic and personal care formulations.[7] Aggregated GHS information indicates that it may cause long-lasting harmful effects to aquatic life.[5] As with any chemical, it should be handled in accordance with good industrial hygiene and safety practices.[8] For many fatty acid esters, acute and chronic toxicity to aquatic organisms are often not observed at concentrations up to their limit of water solubility.[1]

References

- 1. This compound | 37811-72-6 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 37811-72-6 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. nbinno.com [nbinno.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Isobutyl Laurate (CAS No. 37811-72-6)

Abstract

This compound, with the CAS number 37811-72-6, is the ester formed from the reaction of lauric acid and isobutanol.[1] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, analytical techniques, and potential applications, with a particular focus on its relevance to the fields of research and drug development. Detailed experimental protocols for its synthesis and analysis are provided, along with visual representations of its metabolic fate and the signaling pathways of its constituent fatty acid.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 37811-72-6 | [1] |

| Molecular Formula | C₁₆H₃₂O₂ | [1] |

| Molecular Weight | 256.42 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 296.00 to 297.00 °C @ 760.00 mm Hg | [2] |

| Density | 0.85200 to 0.86100 g/cm³ @ 25.00 °C | [2] |

| Refractive Index | 1.42800 to 1.43600 @ 20.00 °C | [2] |

| Flash Point | 134.44 °C (274.00 °F) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

| logP (o/w) | 6.743 (estimated) | [2] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily Fischer-Speier esterification, transesterification, and biocatalytic routes using lipases.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction of lauric acid with isobutanol.[1] The reaction is reversible and driven to completion by removing the water formed or using an excess of one reactant.[1][3]

Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine lauric acid (1.0 equivalent) and isobutanol (3.0 equivalents). The excess isobutanol serves to shift the reaction equilibrium towards the product.[1]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the lauric acid weight) to the mixture while stirring.[3]

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine (saturated NaCl solution).[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. The excess isobutanol and any remaining impurities can be removed by distillation under reduced pressure to yield pure this compound.[6]

Transesterification

Transesterification involves the reaction of an ester (e.g., methyl laurate) with isobutanol in the presence of a catalyst to produce this compound and a different alcohol (e.g., methanol).[1]

Lipase-Catalyzed Synthesis

Enzymatic synthesis using lipases offers a greener alternative with milder reaction conditions and high specificity.[7] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are commonly used.[8]

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Substrate Preparation: In a temperature-controlled vessel, dissolve lauric acid (1 equivalent) and isobutanol (1-3 equivalents) in a suitable organic solvent (e.g., n-hexane) or in a solvent-free system.[7]

-

Enzyme Addition: Add the immobilized lipase (e.g., 1-10% by weight of substrates) to the mixture.[8]

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation.[8]

-

Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration for reuse.[7]

-

Product Isolation: The solvent is removed under reduced pressure, and the resulting this compound can be further purified if necessary.

Analytical Methods

The purity and identity of this compound are typically confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent such as hexane (B92381) or ethyl acetate.[9]

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-550).

-

-

Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum are used for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed structural information about the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the oxygen) and the lauryl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).[1]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the isobutyl and lauryl moieties, including the characteristic carbonyl carbon signal of the ester group.[1]

Biological Relevance and Applications in Drug Development

Metabolic Fate of this compound

In biological systems, this compound is expected to undergo hydrolysis, catalyzed by esterases, to yield lauric acid and isobutanol.[1] Both of these metabolites then enter their respective metabolic pathways.

-

Lauric Acid Metabolism: As a medium-chain fatty acid, lauric acid can be transported to the liver and undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production.[11]

-

Isobutanol Metabolism: Isobutanol is metabolized in the liver, primarily by alcohol dehydrogenase, to isobutyraldehyde, which is further oxidized to isobutyric acid.[12][13]

Lauric Acid Signaling Pathways

Lauric acid, the fatty acid component of this compound, has been shown to interact with specific signaling pathways, which is of interest in drug development. For instance, lauric acid can activate Toll-like receptor 4 (TLR4) signaling, which can influence cellular processes like glycolysis and muscle fiber formation.[14] It has also been implicated in activating signaling pathways involving EGFR, ERK1/2, and c-fos, leading to the generation of reactive oxygen species (ROS) and inducing pro-apoptotic effects in cancer cells.[15]

Application as a Prodrug Moiety

The ester linkage in this compound makes it a potential candidate for use as a prodrug. Fatty acid esters can be used to increase the lipophilicity of a parent drug, which can enhance its absorption and distribution.[16][17] By attaching a drug molecule to lauric acid via an ester bond, it may be possible to improve its delivery across biological membranes. Once inside the target cell or tissue, endogenous esterases can cleave the ester bond, releasing the active drug.[16]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[16] Wear protective gloves, clothing, and eye protection.[9] Ensure adequate ventilation to avoid inhaling vapors. Store in a cool, dry, well-ventilated area away from heat and ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized fatty acid ester with established synthesis and analytical methods. Its metabolic breakdown into lauric acid and isobutanol, coupled with the known biological activities of lauric acid, presents opportunities for its application in drug development, particularly as a lipophilic prodrug moiety to enhance the delivery of therapeutic agents. Further research into the specific biological effects of this compound itself could unveil novel applications in pharmacology and materials science.

References

- 1. This compound | 37811-72-6 | Benchchem [benchchem.com]

- 2. This compound, 37811-72-6 [thegoodscentscompany.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. How To [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

- 8. idosi.org [idosi.org]

- 9. benchchem.com [benchchem.com]

- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isobutanol - Wikipedia [en.wikipedia.org]

- 13. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. journalirjpac.com [journalirjpac.com]

- 17. ICI Journals Master List [journals.indexcopernicus.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl laurate, also known as isobutyl dodecanoate, is the ester resulting from the condensation of lauric acid and isobutanol.[1] With the chemical formula C16H32O2, this compound presents as a colorless to light yellow clear liquid at room temperature.[2][3] Its molecular structure, comprising a 12-carbon fatty acid chain and a branched short-chain alcohol, imparts specific physicochemical characteristics, such as hydrophobicity and low volatility, which are pivotal for its applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a clear reference for its quantitative properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C16H32O2 | [1][2][4][5] |

| Molecular Weight | 256.42 g/mol | [1][2][4][5] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 296-297 °C at 760 mmHg; 173 °C at 18 Torr | [2][3] |

| Melting Point | Not precisely determined, below room temperature. Differential Scanning Calorimetry (DSC) can identify the melting point as a sharp endothermic peak. | [1] |

| Specific Gravity | 0.852 - 0.861 @ 25 °C | [3] |

| Density | Approximately 0.86 g/cm³ | [2] |

| Refractive Index | 1.428 - 1.436 @ 20 °C | [3] |

| Flash Point | 150 °C (302 °F) | [2] |

| Solubility | Soluble in alcohol; Insoluble in water (estimated at 0.04267 mg/L @ 25 °C) | [3] |

Table 2: Chemical Identifiers and Safety Information

| Identifier/Information | Value | Source(s) |

| CAS Number | 37811-72-6 | [1][4][5] |

| IUPAC Name | 2-methylpropyl dodecanoate | [5] |

| InChI Key | SZFOMJOELAAHAF-UHFFFAOYSA-N | [1][6] |

| Safety | May cause long-lasting harmful effects to aquatic life. | [2] |

Synthesis of this compound

This compound is primarily synthesized through the Fischer esterification of lauric acid and isobutanol in the presence of an acid catalyst.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Determination of Density

Principle: Density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Temperature-controlled water bath

Procedure:

-

Clean and thoroughly dry the pycnometer or graduated cylinder.

-

Measure and record the mass of the empty container.

-

Fill the container with this compound to a calibrated mark, ensuring no air bubbles are present.

-

Place the filled container in a temperature-controlled water bath set to 25 °C and allow it to equilibrate.

-

Once equilibrated, carefully dry the outside of the container and measure its total mass.

-

The mass of the this compound is the difference between the mass of the filled and empty container.

-

The density is calculated by dividing the mass of the this compound by its known volume.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus.

-

Place a small volume of this compound and a few boiling chips into the distilling flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Set the temperature of the water circulator to 20 °C and allow it to flow through the refractometer prisms.

-

Place a few drops of this compound onto the lower prism of the refractometer.

-

Close the prisms and allow the sample to thermally equilibrate.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the instrument's scale.

Chemical Reactivity

The primary chemical reactivity of this compound is centered around its ester functional group.

-

Hydrolysis: Like other esters, this compound can undergo hydrolysis to yield lauric acid and isobutanol. This reaction can be catalyzed by either an acid or a base.

-

Transesterification: this compound can be converted to other esters by reacting it with a different alcohol in the presence of a suitable catalyst.

Applications in Research and Development

The physicochemical properties of this compound make it a valuable compound in various research and development applications:

-

Drug Delivery: Its hydrophobic nature makes it a potential component in lipid-based drug delivery systems for poorly water-soluble active pharmaceutical ingredients.

-

Cosmetic and Pharmaceutical Formulations: It can be used as an emollient, solvent, or fragrance ingredient in topical formulations.

-

Biochemical Assays: It serves as a substrate or a non-polar solvent in various biochemical and enzymatic assays.[4]

References

An In-depth Technical Guide to the Synthesis of Isobutyl Laurate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutyl laurate, a fatty acid ester with applications in various scientific and industrial fields. The synthesis is achieved through Fischer esterification, a classic and versatile method for ester formation. This document details the underlying chemical principles, experimental protocols, and analytical characterization of the final product.

Introduction

This compound (2-methylpropyl dodecanoate) is the ester formed from the reaction of lauric acid and isobutanol. Its molecular structure, consisting of a C12 fatty acid chain and a branched alcohol moiety, imparts properties that make it a valuable compound in formulations, as a specialty solvent, and as a starting material in further chemical syntheses. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants or by the continuous removal of water, a byproduct of the reaction.

Reaction Mechanism and Kinetics

The Fischer esterification of lauric acid with isobutanol proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of lauric acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of isobutanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Following a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the this compound ester and regenerates the acid catalyst.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound via Fischer esterification using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.

Materials and Equipment

| Material/Equipment | Specifications |

| Lauric Acid | ≥98% purity |

| Isobutanol | ≥99% purity |

| p-Toluenesulfonic acid monohydrate | ≥98.5% purity |

| Toluene (B28343) | Anhydrous, ≥99.8% |

| Sodium bicarbonate | Saturated aqueous solution |

| Anhydrous sodium sulfate | Granular |

| Round-bottom flask | Appropriate size for the reaction scale |

| Dean-Stark apparatus | |

| Reflux condenser | |

| Heating mantle with magnetic stirrer | |

| Separatory funnel | |

| Rotary evaporator |

Synthesis Procedure

-

Reaction Setup: A 250 mL round-bottom flask is charged with lauric acid (e.g., 20.0 g, 0.1 mol), isobutanol (e.g., 14.8 g, 0.2 mol, 2 molar equivalents), p-toluenesulfonic acid monohydrate (e.g., 0.57 g, 3 mol% relative to lauric acid), and toluene (e.g., 100 mL) as the azeotropic solvent. A magnetic stir bar is added to the flask.

-

Water Removal: The flask is equipped with a Dean-Stark apparatus, which is filled with toluene, and a reflux condenser. The setup is placed in a heating mantle.

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask. The reaction is monitored by observing the amount of water collected in the trap. The reaction is typically complete when the theoretical amount of water (1.8 mL for a 0.1 mol scale reaction) has been collected.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and any unreacted lauric acid, followed by brine (1 x 50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Lauric Acid | 200.32 | 298.9 | 0.88 |

| Isobutanol | 74.12 | 108 | 0.802 |

| This compound | 256.42 | 296-297 | 0.852-0.861 |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Value | Reference |

| Reactant Molar Ratio (Isobutanol:Lauric Acid) | 2:1 | General Practice |

| Catalyst (p-TSA) Loading | 3 mol% | [3] |

| Solvent | Toluene | [4] |

| Reaction Temperature | Reflux (~110-120 °C) | General Practice |

| Reported Yield (under specific conditions) | 76.2% | [1] |

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized ester and to confirm its molecular weight. The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum will exhibit a molecular ion peak (M+) at m/z = 256.4, corresponding to the molecular weight of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group (C=O) stretching vibration, typically around 1740 cm⁻¹[5]. Other significant peaks include the C-O stretching vibrations of the ester linkage and the C-H stretching and bending vibrations of the alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to TMS) are approximately:

-

0.9 (d, 6H, -CH(CH₃)₂)

-

0.9 (t, 3H, -CH₂CH₃ of the lauryl chain)

-

1.2-1.4 (m, 16H, -(CH₂)₈- of the lauryl chain)

-

1.6 (quintet, 2H, -OCOCH₂CH₂-)

-

1.9 (m, 1H, -OCH₂CH(CH₃)₂)

-

2.2 (t, 2H, -OCOCH₂-)

-

3.8 (d, 2H, -OCH₂CH-)

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected chemical shifts (in ppm, relative to TMS) are approximately:

-

14.1 (-CH₃ of the lauryl chain)

-

19.1 (-CH(CH₃)₂)

-

22.7, 25.0, 28.1, 29.2, 29.3, 29.4, 29.6, 31.9, 34.4 (methylene carbons of the lauryl chain)

-

70.6 (-OCH₂-)

-

174.0 (C=O, ester carbonyl)

-

Visualizations

Fischer Esterification Signaling Pathway

References

Transesterification methods for isobutyl laurate synthesis

An In-depth Technical Guide to Transesterification Methods for Isobutyl Laurate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing this compound, a valuable ester in various industrial applications. The focus is on transesterification, covering both enzymatic and chemical catalysis. This document details experimental protocols, presents comparative data, and illustrates key processes and mechanisms.

Introduction to this compound Synthesis

This compound (C16H32O2) is an ester formed from lauric acid and isobutanol.[1] Its synthesis is of significant interest due to its applications as an emollient in cosmetics, a flavoring agent, and in the production of lubricants and plasticizers. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a common and effective method for its synthesis. This process can be catalyzed by chemical agents, typically strong acids, or by enzymes, most notably lipases. The choice of catalyst and methodology depends on factors such as desired purity, reaction conditions, and environmental considerations. Biocatalytic routes using lipases are gaining traction as a "greener" alternative to traditional chemical methods, offering milder reaction conditions and higher selectivity.[1]

Chemical Transesterification

Chemical transesterification for this compound synthesis typically involves the reaction of an ester of lauric acid (like methyl or ethyl laurate) with isobutanol in the presence of an acid catalyst. The classic Fischer-Speier esterification, reacting lauric acid directly with isobutanol, is also a widely used method.[1]

Homogeneous Acid Catalysis

Strong acids like sulfuric acid (H2SO4) are effective homogeneous catalysts for this reaction.[2][3]

Experimental Protocol: Sulfuric Acid-Catalyzed Esterification of Lauric Acid with Isobutanol

-

Reactant Preparation : In a round-bottom flask, combine lauric acid and a molar excess of isobutanol. A common molar ratio of alcohol to lauric acid is 13:1 to shift the equilibrium towards the product.[3]

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid. A typical catalyst loading is 4.0 wt% relative to the amount of lauric acid.[3]

-

Reaction Conditions : Heat the mixture to a specific temperature, for example, 60°C, with continuous stirring (e.g., 500 rpm).[3] The reaction time can be relatively short; for instance, high-shear mixing can achieve high conversion in as little as 12 minutes.[3]

-

Work-up and Purification : After the reaction is complete (monitored by techniques like GC), the mixture is cooled. The excess alcohol is removed, often by rotary evaporation. The remaining mixture is washed, for instance with a sodium bicarbonate solution to neutralize the acid catalyst, followed by water. The organic layer containing the this compound is then dried and purified, typically by distillation.

Heterogeneous Acid Catalysis

Solid acid catalysts offer advantages in terms of separation and reusability.[1] Examples include zeolites, ion-exchange resins like Amberlyst-15, and supported heteropolyacids.[1][4][5]

Experimental Protocol: Heterogeneous Catalysis using Amberlyst-16

-

Reactant and Catalyst Loading : In a batch reactor, add lauric acid, isobutanol (e.g., a 1:1.25 molar ratio), and the Amberlyst-16 catalyst.[5]

-

Reaction Conditions : Heat the mixture to a higher temperature, for example, 140°C, with stirring.[5] The reaction can also be performed in a fixed-bed reactor for continuous flow production.[5]

-

Product Separation : After the reaction, the solid catalyst can be easily separated by filtration.[6]

-

Purification : The liquid product mixture is then purified, typically by distillation, to isolate the this compound.

Ionic Liquid Catalysis

Brønsted acidic ionic liquids, such as 1-methyl-2-pyrrolidonium hydrogen sulfate (B86663) ([Hnmp]HSO4), have emerged as effective and reusable catalysts for esterification.[7][8]

Experimental Protocol: Ionic Liquid-Catalyzed Synthesis of Methyl Laurate (as a model)

-

Reaction Setup : In a flask with a reflux condenser, combine lauric acid, methanol (B129727) (e.g., a 6:1 molar ratio), and the ionic liquid catalyst (e.g., 5 wt% of lauric acid).[8]

-

Reaction Conditions : Heat the mixture with vigorous stirring to around 70°C for approximately 2 hours.[8]

-

Phase Separation : Upon completion, the reaction mixture separates into two phases. The upper phase is primarily the methyl laurate product, and the lower phase is the ionic liquid catalyst.[7][8]

-

Product Isolation and Catalyst Recycling : The product is isolated by simple decantation. The ionic liquid can be washed, dried under vacuum, and reused for subsequent reactions.[7][8]

Enzymatic Transesterification

Enzymatic synthesis, primarily using lipases, is a cornerstone of green chemistry for ester production.[1] Immobilized lipases, such as Novozym 435 (from Candida antarctica), are widely used due to their stability and reusability.[9][10]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Substrate and Enzyme Preparation : In a closed batch reactor, combine lauric acid and isobutanol. A solvent-free system is often preferred.[10] Add the immobilized lipase, for example, Novozym 435.[10]

-

Water Removal : To drive the equilibrium towards ester synthesis, water, a byproduct of the reaction, must be removed. This is often achieved by adding molecular sieves (e.g., 10% w/w) to the reaction mixture.[10]

-

Reaction Conditions : The reaction is typically carried out at a moderate temperature, such as 60°C, with agitation (e.g., 150 RPM) for a period ranging from a few hours to 24 hours or more.[6][10]

-

Monitoring the Reaction : The progress of the reaction can be monitored by taking aliquots at intervals and analyzing them using gas chromatography (GC) or by titrating the residual fatty acids.[1][11]

-

Product Recovery : Once the desired conversion is achieved, the immobilized enzyme is filtered off for reuse.[9] The liquid product is then purified, typically by vacuum distillation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on laurate ester synthesis.

Table 1: Comparison of Chemical Catalysis Methods for Laurate Ester Synthesis

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temp. (°C) | Time | Conversion/Yield | Reference |

| H2SO4 | Lauric Acid, Isobutanol | 13:1 | 60 | 12 min | ~90% | [3] |

| Amberlyst-16 | Lauric Acid, 2-EHA | 1.25:1 | 140 | 5 h | >98% | [5] |

| [Hnmp]HSO4 | Lauric Acid, Methanol | 7.68:1 | 70 | 2.27 h | 98.58% | [7] |

| [Hnmp]HSO4 | Lauric Acid, Methanol | 6:1 | 70 | 2 h | 97.41% | [8] |

Table 2: Comparison of Enzymatic Catalysis Methods for Laurate Ester Synthesis

| Enzyme | Reactants | Molar Ratio (Alcohol:Acid) | Temp. (°C) | Time (h) | Conversion/Yield | Reference |

| Novozym 435 | Isopropanol, Lauric Acid | 15:1 | 60 | 2.5 | 91% | [10] |

| Rhizopus oryzae lipase | Isoamyl alcohol, Lauric acid | 1:1 | 45 | >24 | >90% | [12] |

| Carica papaya lipase | 1-Butanol, Lauric Acid | - | 55 | 24 | 9.8% | [6] |

| Lipozyme TL IM | Isoamyl alcohol, Butyric acid | - | - | 24 | 95.8% | [13] |

| Novozym 435 | Sorbitol, Vinyl Laurate | - | 50 | 48 | 28% | [14] |

Visualizing the Processes

Diagrams created using Graphviz illustrate the workflows and mechanisms discussed.

Caption: Workflow for chemical synthesis of this compound.

Caption: Workflow for enzymatic synthesis of this compound.

Caption: Lipase-catalyzed esterification mechanism (Ping-Pong Bi-Bi).

Conclusion

The synthesis of this compound via transesterification can be effectively achieved through both chemical and enzymatic methods. Chemical catalysis, particularly with strong acids or solid acid catalysts, can provide high conversion rates in relatively short reaction times, though often requiring higher temperatures and more rigorous purification steps. Enzymatic catalysis, on the other hand, offers a more sustainable and selective route, operating under milder conditions and simplifying product purification. The choice of method will ultimately be guided by the specific requirements of the application, balancing factors such as yield, purity, cost, and environmental impact. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this compound.

References

- 1. This compound | 37811-72-6 | Benchchem [benchchem.com]

- 2. scielo.org.ar [scielo.org.ar]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. jocpr.com [jocpr.com]

- 9. Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 10. msaeng.journals.ekb.eg [msaeng.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 14. Lipase-Catalyzed Production of Sorbitol Laurate in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability [mdpi.com]

Lipase-Catalyzed Synthesis of Isobutyl Laurate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl laurate is a fatty acid ester known for its applications in the flavor, fragrance, and cosmetic industries as an emollient and flavoring agent. The enzymatic synthesis of such esters using lipases presents a sustainable and highly selective alternative to traditional chemical catalysis.[1] Lipases, as biocatalysts, operate under mild reaction conditions, are biodegradable, and exhibit high regio- and enantioselectivity, aligning with the principles of green chemistry.[1] This technical guide provides an in-depth overview of the lipase-catalyzed synthesis of this compound, focusing on key reaction parameters, experimental protocols, and kinetic models to aid researchers in developing efficient and optimized synthetic processes.

The Catalytic Mechanism of Lipase (B570770) in Esterification

Lipase-catalyzed esterification in a non-aqueous environment is a reversible reaction that typically follows a Ping-Pong Bi-Bi mechanism.[2][3] The process involves a two-step reaction. First, the fatty acid (lauric acid) acylates a serine residue in the lipase's active site, forming an acyl-enzyme intermediate and releasing a water molecule. In the second step, the alcohol (isobutanol) performs a nucleophilic attack on this intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Key Parameters Influencing Synthesis

The efficiency and yield of this compound synthesis are governed by several critical parameters.[2][4] Optimization involves a systematic study of these factors to maximize productivity and minimize costs.

-

Enzyme Source and Form: Different microbial lipases exhibit varying activities and stabilities. Lipase B from Candida antarctica (CALB), often in its immobilized form as Novozym 435, is widely cited for its high efficiency in ester synthesis.[1][5] Other effective lipases include those from Rhizopus oryzae and Mucor miehei.[6][7][8] Immobilization enhances enzyme stability, particularly against thermal denaturation and deactivation by alcohols, and simplifies catalyst recovery and reuse.[5][7][9]

-

Temperature: Temperature influences reaction kinetics and substrate solubility.[4] Most lipase-catalyzed esterifications are optimal between 40°C and 60°C.[4][5] While higher temperatures can increase the initial reaction rate, temperatures exceeding 60°C often lead to thermal denaturation and a rapid loss of enzyme activity.[4][10]

-

Substrate Molar Ratio (Isobutanol:Lauric Acid): The molar ratio of alcohol to acid significantly affects the reaction equilibrium. While an equimolar ratio is the stoichiometric standard, using an excess of one substrate (typically the less expensive one) can drive the reaction toward product formation. However, high concentrations of short-chain alcohols like butanol can cause competitive inhibition and enzyme inactivation.[3][7][11] The optimal ratio must be determined empirically; for instance, a butanol to lauric acid molar ratio of 1.2 was found to be optimal for butyl laurate synthesis.[6]

-

Reaction Medium (Solvent): The choice of solvent is crucial. The reaction is often performed in a non-polar organic solvent like hexane (B92381) or isooctane (B107328).[6][12] These solvents help to solubilize the hydrophobic substrates and shift the thermodynamic equilibrium towards ester synthesis by minimizing water activity.[2] Solvent-free systems are also an attractive "green" alternative, offering higher substrate concentrations and avoiding solvent removal steps, though they can present challenges with viscosity and mass transfer.[8][13]

-

Water Content: Water is a byproduct of esterification and its presence can promote the reverse reaction, hydrolysis.[2] The minimal water required to maintain the essential hydration layer for lipase activity is critical.[2] Water can be removed from the reaction medium using molecular sieves or by performing the reaction under vacuum to drive the equilibrium towards the ester product.[14][15]

-

Agitation Speed: In heterogeneous systems involving an immobilized enzyme, adequate mixing is essential to minimize mass transfer limitations.[14] The agitation speed (rpm) must be sufficient to ensure uniform suspension of the biocatalyst and effective interaction between the enzyme and substrates.[12]

Caption: Key parameters influencing the yield of this compound synthesis.

Optimization of Reaction Conditions

The data below, summarized from studies on laurate ester synthesis with short-chain alcohols, provides a comparative baseline for optimizing this compound production.

| Parameter | n-Butyl Laurate[12] | n-Butyl Laurate[6] | Ethyl Laurate[13] | Sorbitol Laurate[5] |

| Lipase Source | Immobilized Candida antarctica | Immobilized Rhizopus oryzae | Fermase CALB™ 10000 | Novozym 435® (C. antarctica) |

| Reaction Medium | Isooctane | Hexane | Solvent-free | Deep Eutectic System |

| Temperature | 50 °C | Not Specified | 60 °C | 50 °C |

| Substrate Molar Ratio | 1:0.7 (Lauric Acid:Butanol) | 1:1.2 (Lauric Acid:Butanol) | Not Specified | 1:0.5 (Sorbitol:Vinyl Laurate) |

| Enzyme Loading | 50 mg | 550 IU | Not Specified | 50 g/L |

| Agitation Speed | 150 rpm | Not Specified | Not Specified | Not Specified |

| Reaction Time | 600 min | 120 min | 240 min | 48 hours |

| Max Conversion/Yield | 96.36% | 90.5% | 92.46% | 28% |

Experimental Protocols

This section outlines a general experimental workflow, including synthesis and analytical methods, for producing and characterizing this compound.

Caption: General experimental workflow for this compound synthesis.

General Protocol for this compound Synthesis

This protocol provides a general procedure for the lipase-catalyzed synthesis of this compound.[15]

Materials:

-

Lauric Acid

-

Isobutanol

-

Immobilized Lipase (e.g., Novozym® 435)

-

Organic Solvent (e.g., n-hexane or isooctane; optional for solvent-free)

-

Molecular sieves (3Å, optional for water removal)[14]

-

Glass reactor equipped with a magnetic stirrer and temperature control (e.g., heating mantle or water bath)

-

Filtration apparatus

Procedure:

-

Substrate Preparation: In the glass reactor, add lauric acid and isobutanol at the desired molar ratio (e.g., starting with 1:1.2).[6] If using a solvent, dissolve the substrates in n-hexane. For a solvent-free system, gently heat the mixture to melt the lauric acid.[15]

-

Enzyme Addition: Add the immobilized lipase. A typical loading is 5-10% (w/w) of the total substrate mass.[15] If desired, add activated molecular sieves to remove water produced during the reaction.

-

Reaction Incubation: Incubate the mixture at the optimal temperature (e.g., 50-60°C) with constant stirring (e.g., 150-250 rpm) for a set duration (e.g., 2-10 hours).[12][13][14] Monitor the reaction progress by taking aliquots at regular intervals.

-

Enzyme Recovery: Upon completion, stop the reaction and separate the immobilized enzyme from the mixture by filtration.[15] The recovered enzyme can be washed with solvent and dried for reuse in subsequent batches.

-

Product Purification: The liquid product mixture can be purified if necessary. This may involve solvent evaporation (if used) followed by techniques like vacuum distillation to separate the ester from unreacted substrates.

Analytical Method: Determination of Conversion by Titration

The extent of the reaction can be monitored by quantifying the consumption of lauric acid.[15]

Principle: The remaining free fatty acid (lauric acid) in an aliquot of the reaction mixture is titrated with a standardized solution of sodium hydroxide (B78521) (NaOH).

Procedure:

-

Withdraw a known volume or mass of the reaction mixture.

-

Dissolve the aliquot in a suitable solvent mixture (e.g., 1:1 ethanol/ether).

-

Add a few drops of phenolphthalein (B1677637) indicator.

-

Titrate with a standardized NaOH solution (e.g., 0.1 M) until a stable pink endpoint is reached.

-

The conversion is calculated based on the decrease in acid value compared to the initial sample (time = 0).

Analytical Method: Product Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the identity and purity of the synthesized this compound.[15]

Sample Preparation:

-

Dilute a small amount of the final product mixture in a suitable solvent (e.g., isooctane or hexane).

Example GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).[15]

-

Injector Temperature: 280°C.[15]

-

Oven Program: Start at 150°C, then ramp up to 300°C at a rate of 10°C/min.[15]

-

Carrier Gas: Helium.[15]

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.[15]

Data Analysis:

-

The retention time of the product peak is compared to that of an this compound standard.

-

The mass spectrum of the peak is analyzed for characteristic fragments of this compound to confirm its molecular structure.

Conclusion

The lipase-catalyzed synthesis of this compound offers a highly efficient and environmentally benign pathway for producing this valuable ester. Success in this biotransformation hinges on the careful selection of the lipase and the systematic optimization of key reaction parameters, including temperature, substrate molar ratio, and the reaction medium. By employing immobilized enzymes, researchers can further enhance process stability and reusability, making enzymatic synthesis an industrially viable and sustainable technology. The protocols and data presented in this guide serve as a comprehensive resource for the development and scaling of this biocatalytic process.

References

- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lipase-Catalyzed Production of Sorbitol Laurate in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the lipozyme-catalyzed synthesis of butyl laurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. proceedings.science [proceedings.science]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Isobutyl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of isobutyl laurate, a key ester with applications across various scientific disciplines. Understanding its behavior in different organic solvents is critical for formulation development, reaction chemistry, and purification processes. This document offers available quantitative data, insights based on structurally similar compounds, and detailed experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound (C₁₆H₃₂O₂) is a fatty acid ester derived from lauric acid and isobutanol. Its molecular structure, consisting of a long, nonpolar C12 alkyl chain and a moderately polar ester group, dictates its solubility profile. Consequently, it is expected to be readily soluble in nonpolar and moderately polar organic solvents and have very low solubility in highly polar solvents like water.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and data from analogous esters, a qualitative and estimated solubility profile can be constructed.

| Solvent | Chemical Formula | Polarity (Relative) | This compound Solubility | Data Source/Analogy |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 0.009 | Expected to be Miscible | Analogy with other long-chain esters |

| Toluene | C₇H₈ | 0.099 | Expected to be Miscible | Soluble[1] (Isopropyl Myristate) |

| Diethyl Ether | C₄H₁₀O | 0.117 | Expected to be Miscible | Analogy with other long-chain esters |

| Polar Aprotic Solvents | ||||

| Chloroform | CHCl₃ | 0.259 | Expected to be Miscible | Soluble[1] (Isopropyl Myristate) |

| Ethyl Acetate | C₄H₈O₂ | 0.228 | Expected to be Miscible | Soluble[1] (Isopropyl Myristate) |

| Acetone | C₃H₆O | 0.355 | Expected to be Miscible | Soluble[1] (Isopropyl Myristate) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | Likely Soluble | General solvent for many organic compounds |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₆O | 0.654 | Soluble | Soluble[1] (Isopropyl Myristate) |

| Methanol | CH₄O | 0.762 | Likely Soluble | General solubility of esters in alcohols |

| Water | H₂O | 1.000 | 0.04267 mg/L (at 25 °C, est.) | Estimated data |

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution. The expected miscibility is based on the nonpolar nature of this compound's long alkyl chain and the known behavior of similar esters like butyl laurate ("soluble in most organic solvents") and isopropyl myristate ("soluble in acetone, chloroform, ethyl acetate, ethanol, toluene").[1][2]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent. This protocol is adapted from established methodologies such as those outlined by the United States Pharmacopeia (USP).

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Vials for sample collection

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of volumetric flasks. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker and allow them to stand undisturbed in a constant temperature bath for at least 24 hours to allow the undissolved this compound to settle.

-

Alternatively, for faster separation, centrifuge the samples at a controlled temperature.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the experimental samples.

-

Calculate the solubility, typically expressed in g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the solubility of this compound.

Caption: Factors influencing this compound solubility.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Data and Analysis of Isobutyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl laurate (CAS No: 37811-72-6), a fatty acid ester with applications in various scientific and industrial fields. Due to the limited availability of public experimental spectra, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This approach offers valuable insights for the structural characterization and analysis of this compound.

Molecular Structure

This compound is the ester formed from lauric acid and isobutanol. Its structure consists of a 12-carbon saturated fatty acid chain linked to an isobutyl group.

Molecular Formula: C₁₆H₃₂O₂ Molecular Weight: 256.42 g/mol

Spectroscopic Data

The following sections present the mass spectrometry, predicted NMR, and predicted IR data for this compound in a structured format for clarity and comparative analysis.

The electron ionization mass spectrum of this compound is characterized by fragmentation of the ester. The most prominent peaks are listed below.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 57 | 100.0 | [C₄H₉]⁺ (isobutyl cation) |

| 41 | 65.8 | [C₃H₅]⁺ |

| 56 | 63.1 | [C₄H₈]⁺ |

| 74 | 55.1 | McLafferty rearrangement product |

| 43 | 48.7 | [C₃H₇]⁺ |

| 185 | 31.6 | [CH₃(CH₂)₁₀CO]⁺ (lauroyl cation) |

| 201 | 21.1 | [M - C₄H₉O]⁺ |

| 256 | 5.3 | [M]⁺ (Molecular Ion) |

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in a standard deuterated solvent like CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.85 | Doublet (d) | 2H | -O-CH₂ -CH(CH₃)₂ |

| ~2.25 | Triplet (t) | 2H | -CH₂ -COO- |

| ~1.90 | Multiplet (m) | 1H | -O-CH₂-CH (CH₃)₂ |

| ~1.60 | Quintet (quint) | 2H | -CH₂-CH₂ -COO- |

| ~1.25 | Broad Singlet | 16H | -(CH₂ )₈- |

| ~0.90 | Doublet (d) | 6H | -CH(CH₃ )₂ |

| ~0.85 | Triplet (t) | 3H | CH₃ -(CH₂)₈- |

The predicted ¹³C NMR chemical shifts for this compound are presented below.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~173.5 | C =O |

| ~70.5 | -O-CH₂ - |

| ~34.5 | -CH₂ -COO- |

| ~32.0 | -(CH₂ )₉-CH₃ |

| ~29.5 | -(CH₂ )ₙ- (multiple peaks) |

| ~28.0 | -O-CH₂-CH - |

| ~25.0 | -CH₂-CH₂ -COO- |

| ~22.5 | -(CH₂ )-CH₃ |

| ~19.0 | -CH(CH₃ )₂ |

| ~14.0 | -CH₃ |

The predicted characteristic infrared absorption bands for this compound are summarized in the following table.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2955-2850 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (alkane) |

| ~1170 | Strong | C-O stretching (ester) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These represent standard methodologies and may be adapted based on the specific instrumentation used.

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. The sample is vaporized by heating.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer. A one-dimensional ¹H NMR spectrum is acquired using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

An In-depth Technical Guide on the Natural Occurrence of Isobutyl Laurate in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of isobutyl laurate in the plant kingdom. This document summarizes the available data on its detection, quantification, and the analytical methodologies employed for its identification.

Introduction

This compound (2-methylpropyl dodecanoate) is a fatty acid ester known for its role as a flavoring and fragrance agent. While widely used in various industries, its natural occurrence in plants is not extensively documented. This guide delves into the existing literature to consolidate the evidence of its presence in botanical sources, provide detailed experimental protocols for its detection, and discuss potential biosynthetic pathways.

Natural Occurrence of this compound and Related Esters

Direct evidence for the presence of this compound in plants is scarce in the current scientific literature. However, a closely related isomer, lauric acid, 2-methylbutyl ester, has been identified in the roots of Solanum indicum L.[1]. This finding suggests that the biosynthesis of laurate esters with branched-chain alcohols is plausible within the plant kingdom.

Quantitative Data

The following table summarizes the quantitative data available for lauric acid, 2-methylbutyl ester, an isomer of this compound, identified in Solanum indicum.

| Plant Species | Plant Part | Compound | Retention Time (min) | Relative Abundance (%) | Analytical Method | Reference |

| Solanum indicum L. | Root | Lauric acid, 2-methylbutyl ester | 21.351 | 34.54 | GC-MS | [1] |

Experimental Protocols

The identification and quantification of volatile esters like this compound from plant matrices predominantly rely on gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies adapted from relevant studies on plant volatile analysis.

Extraction of Volatile Compounds from Plant Material

A common method for extracting volatile compounds from plant tissues is solvent extraction, followed by analysis.

Protocol: Solvent Extraction of Volatiles from Solanum indicum Roots [1]

-

Sample Preparation: The roots of Solanum indicum are washed, shade-dried, and then pulverized into a coarse powder.

-

Extraction: The powdered root material is subjected to extraction with ethanol (B145695) in a Soxhlet apparatus for 72 hours.

-

Filtration and Concentration: The ethanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at 40°C.

-

Final Extract: The concentrated extract is collected and stored for subsequent GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol is a representative example of the conditions used for the analysis of volatile esters in plant extracts.

Protocol: GC-MS Analysis of Plant Extracts [1][2]

-

Instrumentation: The analysis is performed on a GC-MS system, such as a GC-MS QP 2010 Plus (Shimadzu), equipped with an auto-sampler.

-

Column: A capillary column, for instance, an Rtx-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is used for separation.

-

Carrier Gas: Helium is employed as the carrier gas at a constant flow rate (e.g., 1.50 ml/min).

-

Injection: 1 µl of the sample (e.g., 1 mg/ml crude extract in methanol) is injected. The injector temperature is maintained at 260°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C.

-

The specific temperature ramp is not detailed in the source but a typical program would involve a gradual increase to a final temperature (e.g., 280-300°C) to elute all compounds.

-

-

Mass Spectrometry:

-

Ion Source Temperature: 220°C.

-

Interface Temperature: 270°C.

-

Ionization Energy: 70 eV.

-

Mass Range: 50-650 m/z.

-

-

Compound Identification: The identification of compounds is achieved by comparing their mass spectra with reference spectra in a database, such as the NIST (National Institute of Standards and Technology) library. The retention time, molecular weight, and molecular formula are used for confirmation.

Biosynthesis of Volatile Esters in Plants

While a specific biosynthetic pathway for this compound in plants has not been elucidated, a general pathway for the formation of volatile esters is well-established. This process typically involves the esterification of an alcohol with an acyl-CoA, catalyzed by an alcohol acyltransferase (AAT).

Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound in plants would likely proceed as follows:

-

Lauric Acid Activation: Lauric acid, a common fatty acid in plants, is activated to lauroyl-CoA.

-

Isobutanol Formation: Isobutanol can be synthesized from the branched-chain amino acid valine through a series of enzymatic reactions.

-

Esterification: An alcohol acyltransferase (AAT) enzyme would catalyze the transfer of the lauroyl group from lauroyl-CoA to isobutanol, forming this compound.

The following diagram illustrates this proposed pathway.

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental and Analytical Workflows

The process of identifying and quantifying a specific volatile compound like this compound from a plant sample involves a multi-step workflow.

The following diagram outlines a typical experimental workflow.

Caption: General workflow for the analysis of volatile compounds from plants.

Conclusion